Cas no 154602-55-8 (rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans)

Technical Introduction: rac-(1r,4r)-4-(Methylamino)methylcyclohexane-1-carboxylic acid hydrochloride is a trans-configured cyclohexane derivative with a methylamino substituent and a carboxylic acid functional group, presented as its hydrochloride salt. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclohexane backbone and stereospecific functionalization, which may enhance binding selectivity in chiral environments. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. Its trans configuration ensures defined spatial orientation, making it valuable for structure-activity relationship studies or as a building block in the synthesis of pharmacologically active molecules. The product is suitable for research applications requiring precise stereochemical control.
rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans structure
154602-55-8 structure
Product Name:rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans
CAS No:154602-55-8
MF:C9H18ClNO2
MW:207.69772195816
CID:5607561
PubChem ID:67635944
Update Time:2025-06-14

rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 4-[(methylamino)methyl]-, hydrochloride, trans- (9CI)
    • Cyclohexanecarboxylic acid, 4-[(methylamino)methyl]-, hydrochloride (1:1), trans- (ACI)
    • rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans
    • Inchi: 1S/C9H17NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-,8-;
    • InChI Key: XLKPWTCSSVYLKO-KMMPGQJCSA-N
    • SMILES: C([C@@H]1CC[C@@H](CNC)CC1)(=O)O.Cl

rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans Pricemore >>

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Additional information on rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans

Latest Research Advances on rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans (CAS: 154602-55-8)

In recent years, the compound rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans (CAS: 154602-55-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclohexane derivative has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a building block for novel drug candidates. The trans configuration of this compound, along with its hydrochloride salt form, enhances its stability and bioavailability, making it a valuable target for further investigation.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and pharmacological evaluation of this compound. The researchers developed an optimized synthetic route that improved the yield and purity of rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans. The study highlighted the compound's ability to interact with specific G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound for the development of new central nervous system (CNS) therapeutics. The research team also conducted in vitro and in vivo assays to assess the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles.

Another significant advancement was reported in a 2024 paper in ACS Chemical Neuroscience, where the compound was investigated for its neuroprotective effects. The study demonstrated that rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans could attenuate oxidative stress in neuronal cells and reduce neuroinflammation in animal models of neurodegenerative diseases. These findings open new avenues for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

From a structural perspective, crystallographic studies have provided valuable insights into the molecular interactions of this compound. X-ray diffraction analysis revealed that the trans configuration of the cyclohexane ring contributes to its unique binding properties with biological targets. The hydrochloride salt form was found to enhance the compound's solubility while maintaining its structural integrity, which is crucial for pharmaceutical applications.

In the realm of drug discovery, several pharmaceutical companies have included rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans in their screening libraries. Its structural features make it a versatile scaffold for medicinal chemistry optimization. Recent patent applications (2023-2024) have disclosed derivatives of this compound with improved selectivity and potency for various therapeutic targets, particularly in the areas of pain management and psychiatric disorders.

Looking forward, researchers are focusing on several key areas for further investigation. These include the development of enantiomerically pure forms of the compound to study their individual pharmacological effects, as well as the exploration of its potential in combination therapies. Additionally, ongoing studies are investigating the compound's safety profile and potential side effects, which will be crucial for its transition into clinical trials. The continued research on rac-(1r,4r)-4-(methylamino)methylcyclohexane-1-carboxylic acid hydrochloride, trans (CAS: 154602-55-8) holds significant promise for advancing our understanding of neuropharmacology and developing novel therapeutic agents.

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